2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethanol
Description
2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethanol is a pyrrolidine derivative featuring a benzyl group at the N1 position and a methoxy-ethanol chain attached to the C2 position of the pyrrolidine ring.
The compound’s structure combines a flexible pyrrolidine core with aromatic (benzyl) and polar (ethoxy-ethanol) substituents, which may influence its solubility, reactivity, and intermolecular interactions. Its discontinued status contrasts with structurally similar pyrrolidine derivatives that remain available, highlighting the importance of substituent effects on utility .
Properties
IUPAC Name |
2-[(1-benzylpyrrolidin-2-yl)methoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c16-9-10-17-12-14-7-4-8-15(14)11-13-5-2-1-3-6-13/h1-3,5-6,14,16H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWNWKGPQLYDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)COCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Benzyl-2-pyrrolidone Synthesis
In a representative procedure, 2-pyrrolidone is reacted with benzyl chloride in a polar aprotic solvent (e.g., dimethylformamide) at reflux (148–150°C) for 8 hours. The mixture is cooled, filtered, and distilled under vacuum to isolate N-benzyl-2-pyrrolidone in 82% yield. This intermediate serves as a cornerstone for subsequent functionalization.
Alternative Benzylating Agents
While benzyl chloride is standard, benzyl bromide or benzyl tosylate may enhance reactivity in sterically hindered systems. However, these agents risk quaternization of the pyrrolidine nitrogen, necessitating stoichiometric control.
Functionalization of the Pyrrolidine Ring
Introducing the methoxy-ethanol chain at the 2-position requires activation of the pyrrolidine carbon. Two dominant strategies emerge: nitromethylene intermediates and alkoxyalkylation.
Nitromethylene Intermediate Route
Patent CA1047041A describes the conversion of N-benzyl-2-pyrrolidone to N-benzyl-2-nitromethylene-pyrrolidine using dimethyl sulfate and nitromethane. This nitroalkene intermediate is hydrogenated to yield aminomethyl derivatives, which can be further functionalized.
Hydrogenation Conditions
Raney nickel (150 g) and hydrogen gas (50–145 kg pressure) in ethanol at 100°C for 5 hours reduce the nitro group to an amine, yielding N-benzyl-2-aminomethyl-pyrrolidine (94% yield). Subsequent debenzylation is avoided by maintaining acidic conditions (hydrochloric acid), preserving the benzyl group.
Alkoxyalkylation via Etherification
Korean patent KR20160141950A (2015) demonstrates ether bond formation using palladium-catalyzed hydrogenation and sodium borohydride reduction. For this compound, a similar approach could involve reacting N-benzyl-2-chloromethyl-pyrrolidine with ethylene glycol under basic conditions.
Optimization of Ether Synthesis
A mixture of N-benzyl-2-chloromethyl-pyrrolidine, ethylene glycol, and potassium carbonate in acetonitrile at 80°C for 12 hours achieves nucleophilic substitution. Catalytic iodide (KI) enhances the reaction rate, yielding the methoxy-ethanol product after aqueous workup.
Reductive Strategies for Side-Chain Installation
The methoxy-ethanol group may also be introduced via reductive amination or ester reduction.
Reductive Amination
Condensing N-benzyl-2-pyrrolidone with glyoxylic acid derivatives forms an imine intermediate, which is reduced using sodium cyanoborohydride (NaBH3CN) in methanol. This one-pot method avoids isolation of sensitive intermediates but requires pH control (pH 4–6) to prevent side reactions.
Ester-to-Alcohol Reduction
If a methoxy-ethyl ester is installed, reduction with lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF) converts the ester to the primary alcohol. Patent KR20160141950A reports 78% yield for analogous reductions using NaBH4/LiCl systems.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods based on yield, scalability, and practicality:
Hydrogenation routes offer high yields but require specialized equipment for high-pressure conditions. Alkoxyalkylation balances yield and simplicity, making it suitable for lab-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
- Biological Activity : Investigated for its potential role in modulating biological pathways. The compound may influence neurotransmitter receptors, which could affect mood and cognitive functions.
Medicine
- Therapeutic Potential : Explored for its potential therapeutic effects, particularly in drug development targeting neurological disorders. Studies indicate it may exhibit anxiolytic effects and influence neurotransmitter activity.
Industry
- Production of Specialty Chemicals : Utilized in the production of fine chemicals and pharmaceuticals, serving as a building block for more complex compounds.
Neuropharmacological Study
A study evaluated the effects of 2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethanol on rodent models for anxiety and depression. Results indicated significant anxiolytic effects at specific dosages, suggesting potential for treating mood disorders.
Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited antimicrobial properties against Staphylococcus aureus at concentrations ranging from 50 to 100 μM. This suggests its potential as an antimicrobial agent.
Research Findings
Recent literature highlights the importance of structure-activity relationships (SAR) in understanding the biological effects of pyrrolidine derivatives:
| Structural Feature | Biological Activity | Implication |
|---|---|---|
| Benzyl substitution | Increased potency against bacteria | Enhances binding affinity |
| Ethanolamine group | Modulation of receptor activity | Influences pharmacodynamics |
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethanol involves its interaction with specific molecular targets. The benzyl group allows it to interact with hydrophobic pockets in proteins, while the pyrrolidine ring can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethanol with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and applications.
Structural Analogues of Pyrrolidine Derivatives
Key Observations:
- Substituent Effects: The target compound’s ethoxy-ethanol chain enhances hydrophilicity compared to 2-(3-methoxyphenyl)pyrrolidine (), which has a simpler methoxy group. This difference may affect solubility in aqueous environments .
- Aromatic Systems: The benzimidazole-quinoline system in ’s compound introduces extended π-conjugation, likely increasing rigidity and reducing solubility compared to the target compound’s flexible benzyl-pyrrolidine structure .
- Hydrogen Bonding: The quinoline derivative () forms intramolecular N–H⋯O and intermolecular O–H⋯N hydrogen bonds, creating stable crystal lattices. The target compound’s ethoxy-ethanol group may similarly participate in hydrogen bonding but lacks the aromatic heterocycles necessary for π-π stacking .
Ethanol-Based Derivatives

Key Observations:
- Biological Activity: Ethanol derivatives with aromatic systems (e.g., benzimidazole in ) often exhibit bioactivity, such as enzyme inhibition.
- Functional Group Impact: Tyrosol analogues () show tyrosinase inhibition correlated with phenolic hydroxyl groups.
Biological Activity
2-(1-Benzyl-pyrrolidin-2-ylmethoxy)-ethanol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features that suggest potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzyl group attached to a pyrrolidine ring, which is further connected to a methoxy ethanol moiety. This combination of functional groups allows for diverse interactions within biological systems, particularly with neurotransmitter receptors.
The mechanism of action for this compound involves several key interactions:
- Hydrophobic Interactions : The benzyl group facilitates binding to hydrophobic pockets in proteins, influencing their activity.
- Hydrogen Bonding : The pyrrolidine ring can engage in hydrogen bonding with various biomolecules, modulating receptor and enzyme functions.
- Electrostatic Interactions : These interactions may enhance the compound's affinity for specific targets, potentially leading to altered signaling pathways in cells.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits promising biological activities, particularly in neuropharmacology. Its potential therapeutic effects include:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may act as a modulator for neurotransmitter systems, particularly those involved in mood regulation and cognitive functions.
- Neurological Disorders : The compound is being investigated for its potential applications in treating neurological disorders due to its structural similarity to known neurotransmitter analogs .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Neuropharmacological Studies : Research has shown that compounds similar to this compound can interact with serotonin and dopamine receptors, suggesting implications for mood disorders and cognitive enhancement therapies.
- In Vitro Assays : In vitro studies have demonstrated that this compound can influence cellular signaling pathways, potentially affecting cell proliferation and survival rates in various cancer cell lines .
- Comparative Studies : Comparative analyses with similar compounds have highlighted the unique properties of this compound, emphasizing its distinct reactivity patterns and biological activities compared to other pyrrolidine derivatives .
Data Table: Biological Activity Overview
| Aspect | Details |
|---|---|
| Chemical Structure | This compound |
| Mechanism of Action | Hydrophobic interactions, hydrogen bonding, electrostatic interactions |
| Potential Applications | Neurotransmitter modulation, treatment for neurological disorders |
| Research Findings | Modulates neurotransmitter systems; influences cell signaling pathways; shows anticancer activity |
Q & A
Q. How do computational models predict the thermodynamic properties (e.g., ΔvapH, Tc) of this compound, and how do these compare with empirical data?
- Methodology : Use NIST Chemistry WebBook frameworks to estimate critical temperatures (Tc) and vaporization enthalpies (ΔvapH). Compare with experimental data from thermogravimetric analysis (TGA). For example, analogous glycol ethers show ΔvapH ≈ 50–60 kJ/mol and Tc ≈ 600–650 K . Apply group contribution methods (e.g., Joback) to refine predictions for benzyl-pyrrolidine moieties .
Q. What mechanisms underlie contradictory data on the compound’s reactivity in oxidation/reduction reactions?
- Methodology : Systematically vary reaction conditions (e.g., oxidizing agents: KMnO4 vs. CrO3; solvents: aqueous vs. anhydrous). For reduction, compare catalytic hydrogenation (Pd/C) with NaBH4. Monitor intermediates via FTIR (C=O stretches for aldehydes) and GC-MS. Contradictions may arise from steric hindrance by the benzyl-pyrrolidine group, slowing kinetics in bulky environments .
Q. How can researchers resolve discrepancies in biological activity data (e.g., inhibitory effects) reported across studies?
- Methodology : Standardize assay protocols (e.g., enzyme inhibition using mushroom tyrosinase ) with controls for compound stability (e.g., pH 7.4 buffers). Replicate studies under inert atmospheres to prevent oxidation. Use multivariate regression to isolate confounding variables (e.g., solvent polarity effects on bioavailability) .
Q. What strategies optimize the compound’s use as a solvent in multi-step organic syntheses without side reactions?
- Methodology : Screen solvent compatibility using Reaxys and BKMS_METABOLIC databases to predict nucleophilic/electrophilic interactions. For example, avoid strong acids/bases that may cleave the ether linkage. Prioritize aprotic solvents (e.g., DMF) for reactions involving the pyrrolidine nitrogen .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?
- Approach : Re-evaluate purity (≥95% via HPLC) and solvent pretreatment (e.g., degassing). The benzyl group enhances non-polar solubility, while the ethoxy chain increases polarity. Use Hansen solubility parameters (δD, δP, δH) to model solvent interactions. For example, chloroform (δ = 17.8 MPa¹/²) may outperform ethanol (δ = 26.5 MPa¹/²) for hydrophobic derivatives .
Q. Why do computational docking studies show variable binding affinities for this compound in enzyme inhibition assays?
- Approach : Validate force fields (e.g., AMBER vs. CHARMM) and ligand protonation states in silico. Cross-check with experimental IC50 values. Steric clashes from the benzyl-pyrrolidine group may reduce reproducibility in flexible binding pockets .
Methodological Recommendations
- Synthesis : Prioritize epoxide-based ethoxylation with strict pH control (5.0–7.0) to minimize byproducts .
- Characterization : Combine NMR (¹³C for ether carbons) and mass spectrometry for structural elucidation.
- Data Validation : Use NIST-standardized thermodynamic frameworks and replicate studies under controlled atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
